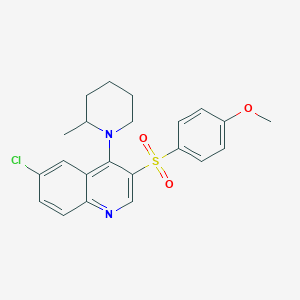

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(2-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

Properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-16(23)6-11-20(19)24-14-21(22)29(26,27)18-9-7-17(28-2)8-10-18/h6-11,13-15H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWLNIKOJZUWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and a base such as pyridine.

Piperidinyl Substitution: The final step involves the substitution of the quinoline core with the 2-methylpiperidin-1-yl group, which can be achieved using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

The compound has shown potential in several therapeutic areas, including:

-

Anticancer Activity

- Research indicates that derivatives of quinoline compounds can exhibit significant anticancer properties by inhibiting the proliferation of cancer cells. Studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Properties

- CNS Activity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonylation and piperidine substitution. Various derivatives have been synthesized to explore structure-activity relationships (SAR), which help in identifying the most effective compounds for specific biological targets .

Case Studies

-

Anticancer Research

- A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including those similar to 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline. Results showed that these compounds effectively inhibited tumor growth in xenograft models, suggesting their potential as lead compounds for drug development .

-

Antimicrobial Evaluation

- In a comparative study on the antimicrobial efficacy of various sulfonamide derivatives, it was found that modifications on the benzene ring significantly influenced activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at Position 3

The sulfonyl group at position 3 distinguishes this compound from structurally related quinolines:

Insights :

- The morpholine-ethoxy group in ’s compound increases solubility (logP = 2.54) but sacrifices sulfonyl-mediated interactions .

Substituent Analysis at Position 4

The 2-methylpiperidinyl group at position 4 is compared to other nitrogen-containing heterocycles:

Insights :

- Piperazinyl derivatives (e.g., ) exhibit lower logP values, suggesting improved aqueous solubility but reduced membrane permeability .

Chlorine Substituent at Position 6

The 6-chloro substituent is a common feature in bioactive quinolines:

Insights :

- The 6-chloro group in the target compound likely improves resistance to oxidative metabolism compared to methoxy or bromo analogues .

Biological Activity

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound features a chloro group at the 6th position, a methoxybenzenesulfonyl group at the 3rd position, and a piperidine moiety, contributing to its unique pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : 6-chloro-3-(4-methoxyphenyl)sulfonyl-1H-quinolin-4-one

- Molecular Formula : C16H12ClNO4S

- CAS Number : 866847-03-2

The compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has shown that quinoline derivatives, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell proliferation and survival. For example, studies indicate that the compound may inhibit checkpoint kinase Chk1, which plays a vital role in DNA damage response and cell cycle regulation .

Case Study: Inhibition of Chk1

A study demonstrated that this compound effectively inhibits Chk1 activity in cancer cell lines. This inhibition leads to increased sensitivity to DNA-damaging agents like cisplatin and radiation therapy, suggesting its potential as a chemosensitizer in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives have shown activity against various bacterial strains, including multidrug-resistant pathogens. The presence of the methoxybenzenesulfonyl group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ol | Structure | Anticancer, antimicrobial |

| 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide | Structure | Potentially enhanced biological properties due to carboxamide group |

The unique substitution pattern of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-y)quinoline sets it apart from other quinoline derivatives, contributing to its distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to bind selectively to molecular targets involved in critical cellular pathways. For instance:

- Enzyme Inhibition : It can inhibit kinases involved in cell cycle regulation, particularly Chk1.

- Receptor Interaction : The compound may also interact with receptors that mediate inflammatory responses.

- Cell Signaling Disruption : By inhibiting specific signaling pathways, it can induce apoptosis in cancer cells and reduce inflammation.

Q & A

Q. What are the limitations of current SAR studies for this compound class?

- Key Gaps :

- Limited data on pharmacokinetics (e.g., CYP450 metabolism of the sulfonyl group) .

- Few studies on resistance mechanisms (e.g., mutations in target proteins) .

- Recommendation: Integrate ADMET profiling early in optimization pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.